Home > Products > Screening Compounds P132602 > Vortioxetine hydrobromide
Vortioxetine hydrobromide - 960203-27-4

Vortioxetine hydrobromide

Catalog Number: EVT-286501
CAS Number: 960203-27-4
Molecular Formula: C18H23BrN2S
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vortioxetine Hydrobromide is a synthetic chemical compound primarily investigated for its role as a serotonin modulator and stimulator. [] Although structurally similar to other selective serotonin reuptake inhibitors (SSRIs), it exhibits a multimodal mechanism of action, differentiating it from traditional antidepressants. [] While Vortioxetine Hydrobromide holds promise as a treatment for major depressive disorder (MDD), this analysis focuses solely on its scientific research applications.

Vortioxetine

Compound Description: Vortioxetine, the free base form of Vortioxetine hydrobromide, is a multimodal antidepressant. While Vortioxetine hydrobromide is the form utilized in pharmaceutical formulations due to its salt form's enhanced solubility and stability, Vortioxetine represents the active pharmaceutical ingredient responsible for the drug's therapeutic effects [].

2-(2,4-Dimethylthiophenyl) Bromobenzene

Compound Description: 2-(2,4-Dimethylthiophenyl) Bromobenzene is a key synthetic intermediate in the production of Vortioxetine hydrobromide. Its structure incorporates a bromine atom and a 2,4-dimethylthiophenyl group attached to a benzene ring, providing the necessary framework for subsequent reactions leading to Vortioxetine hydrobromide [, ].

O-Bromoiodobenzene

Compound Description: O-Bromoiodobenzene serves as one of the starting materials in a specific synthetic route for Vortioxetine hydrobromide []. Its structure, characterized by bromine and iodine atoms attached to a benzene ring, makes it a suitable precursor for the formation of the target compound.

2,4-Dimethylbenzenethiol

Compound Description: 2,4-Dimethylbenzenethiol is another crucial starting material in the synthesis of Vortioxetine hydrobromide []. This compound contains a thiol group, which plays a key role in forming the thioether linkage present in Vortioxetine hydrobromide.

Piperazine

Compound Description: Piperazine is a cyclic diamine that serves as a vital building block in the synthesis of Vortioxetine hydrobromide [, ]. This compound forms the piperazine ring, a critical structural element in Vortioxetine hydrobromide.

Relevance: The presence of piperazine as a starting material underscores its role as a core structural component of Vortioxetine hydrobromide. Additionally, controlling piperazine residues in the final product is crucial for drug safety and efficacy, as highlighted in research on its determination [].

Isomers of Vortioxetine hydrobromide (Isomer-1, Isomer-2, Isomer-3)

Compound Description: These are three positional isomers of Vortioxetine hydrobromide identified as impurities during its synthesis []. These isomers share the same molecular formula as the target compound but differ in the arrangement of atoms or functional groups in their structure.

Relevance: The presence of these isomers underscores the challenges in achieving high purity during the synthesis of Vortioxetine hydrobromide. The development and validation of analytical methods, such as the normal phase liquid chromatography method described in the research, are crucial for separating and quantifying these structurally similar impurities, ensuring the drug's quality and safety [].

Overview

Vortioxetine hydrobromide is a pharmaceutical compound primarily used as an antidepressant. It is classified as a serotonin modulator and stimulator, which means it influences serotonin receptors and the reuptake of serotonin in the brain. Vortioxetine hydrobromide is marketed under the brand name Brintellix (also known as Trintellix) and is indicated for the treatment of major depressive disorder.

Source and Classification

Vortioxetine hydrobromide is derived from a class of compounds known as phenylpiperazines. The compound itself is a hydrobromide salt of vortioxetine, which is chemically classified as a serotonin receptor modulator and reuptake inhibitor. This classification allows it to interact with various serotonin receptors, enhancing serotonergic activity in the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of vortioxetine hydrobromide can be achieved through several methods, with notable processes including:

  1. Traditional Synthetic Routes: One common method involves starting with 2,4-dimethylthiophenol and reacting it with o-bromonitrobenzene to produce an intermediate compound. This intermediate undergoes catalytic hydrogenation, followed by a Sandmeyer reaction, ultimately yielding vortioxetine hydrobromide after reaction with piperazine and hydrobromic acid. This method is characterized by:
    • A relatively short synthetic route.
    • Mild reaction conditions.
    • Simplicity in post-reaction processing, making it suitable for industrial production .
  2. Improved Synthesis Techniques: Recent advancements have introduced more efficient synthesis pathways that achieve high purity and yield. For instance, one method reported a three-step synthesis process that yielded vortioxetine hydrobromide with 63% efficiency and 99% purity on a hectogram scale .
  3. One-Pot Processes: Some methods utilize "one-pot" reactions that streamline the synthesis by combining multiple steps into a single reaction vessel, thereby reducing time and resource consumption .
Molecular Structure Analysis

Structure and Data

Vortioxetine hydrobromide has the molecular formula C14_{14}H16_{16}BrN3_{3}O2_{2}S. The structure features a phenylpiperazine core with various functional groups that facilitate its pharmacological activity.

  • Molecular Weight: Approximately 368.26 g/mol.
  • Chemical Structure: The compound consists of a piperazine ring attached to a thiophene moiety and other substituents that enhance its interaction with serotonin receptors.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of vortioxetine hydrobromide include:

  1. Nucleophilic Substitution: Involves the reaction of 2,4-dimethylthiophenol with o-bromonitrobenzene.
  2. Catalytic Hydrogenation: Converts nitro groups to amine functionalities under mild conditions.
  3. Sandmeyer Reaction: Utilizes copper salts to introduce halogens into aromatic compounds.
  4. Formation of Hydrobromide Salt: The final step involves the neutralization of the free base form of vortioxetine with hydrobromic acid to form the stable hydrobromide salt.

These reactions are characterized by their efficiency and relatively low costs due to the use of readily available reagents .

Mechanism of Action

Vortioxetine exerts its antidepressant effects primarily through modulation of serotonin receptors and inhibition of serotonin reuptake. The compound acts on multiple serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT3, 5-HT7), leading to enhanced serotonergic neurotransmission in the brain.

Process and Data

  • Serotonin Receptor Interaction: Vortioxetine acts as an agonist at certain receptor sites (like 5-HT1A) while being an antagonist at others (such as 5-HT3), which contributes to its unique pharmacological profile.
  • Impact on Neurotransmission: By increasing serotonin levels in synaptic clefts and modulating receptor activity, vortioxetine helps alleviate symptoms of depression.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vortioxetine hydrobromide typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water, methanol, and ethanol, which aids in its formulation for pharmaceutical use.

Chemical Properties

  • Stability: The compound exhibits stability under standard storage conditions but should be protected from light and moisture.
  • pH Range: The optimal pH for dissolution varies but is generally maintained between 4 to 7 for effective absorption.
Applications

Vortioxetine hydrobromide is primarily used in clinical settings for treating major depressive disorder in adults. Its unique mechanism allows it not only to improve mood but also to enhance cognitive function in patients suffering from depression.

Additionally, ongoing research explores potential uses in treating anxiety disorders and other mood-related conditions due to its multifaceted action on serotonin receptors .

Introduction to Vortioxetine Hydrobromide

Historical Development and Regulatory Approval Timeline

Vortioxetine hydrobromide, a multimodal antidepressant, emerged from collaborative research between Lundbeck and Takeda Pharmaceuticals. Designated initially as Lu AA21004, its development targeted major depressive disorder (MDD) through a novel mechanism combining serotonin reuptake inhibition with receptor modulation. The compound received its first global approval from the U.S. FDA on September 30, 2013, under the brand name Brintellix (later rebranded as Trintellix in 2016 to avoid confusion with the antiplatelet drug Brilinta) [4] [7]. The European Medicines Agency (EMA) granted approval in December 2013, followed by Health Canada in 2014 [3] [6]. Regulatory submissions in Japan occurred in 2013, completing its global market authorization [6] [8]. The approval was supported by six pivotal Phase III trials involving over 5,000 patients, which established efficacy in acute and maintenance therapy for MDD [4] [9].

Table 1: Key Regulatory Milestones for Vortioxetine Hydrobromide

YearEventRegion/Agency
2013FDA approval (as Brintellix)United States
2013EMA approvalEuropean Union
2014Health Canada approvalCanada
2016Rebranding to TrintellixUnited States
2013Japanese regulatory submissionJapan

Chemical Structure and Physicochemical Properties

Vortioxetine hydrobromide has the systematic name 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine hydrobromide and the molecular formula C₁₈H₂₃BrN₂S [5] [9]. Its molecular weight is 379.36 g/mol, distinguishing it from the free base vortioxetine (298.45 g/mol) [1] [5]. The structure features a sulphanyl linker connecting a dimethylphenyl ring to a piperazine-substituted phenyl group, with the hydrobromide salt enhancing stability and crystallinity [9].

Key physicochemical properties include:

  • Solubility: Slightly soluble in water, methanol, and DMSO [5].
  • Melting Point: Decomposes above 223°C [5].
  • Appearance: Pale beige to light beige solid [5].
  • Stereochemistry: Despite chiral centers, it is used as a racemic mixture due to equivalent pharmacodynamic activity of enantiomers [9].The salt form improves bioavailability (75%) compared to the free base, with peak plasma concentrations reached in 7–11 hours post-administration [1] [9].

Table 2: Receptor Binding Profile of Vortioxetine Hydrobromide

TargetAffinity (Ki, nM)Activity
SERT1.6Reuptake inhibition
5-HT₃3.7Antagonism
5-HT₁A15Agonism
5-HT₁B33Partial agonism
5-HT₇19Antagonism
5-HT₁D54Antagonism

Therapeutic Indications and Off-Label Applications

Approved Indications

Vortioxetine hydrobromide is approved exclusively for major depressive disorder (MDD) in adults [1] [7] [10]. Its efficacy stems from a multimodal mechanism: serotonin transporter (SERT) inhibition increases synaptic serotonin, while modulation of 5-HT receptors (agonist: 5-HT₁A; partial agonist: 5-HT₁B; antagonist: 5-HT₃, 5-HT₇, 5-HT₁D) enhances neurotransmission of dopamine, norepinephrine, acetylcholine, and histamine in the prefrontal cortex and hippocampus [6] [9]. Clinical trials demonstrated significant improvements in the Montgomery–Åsberg Depression Rating Scale (MADRS) and Hamilton Depression Scale (HAM-D-24) scores versus placebo [4] [9]. A meta-analysis of 11 short-term trials revealed vortioxetine’s dose-dependent efficacy: 20 mg/day reduced MADRS scores by 3.7 points more than placebo [3].

Off-Label and Investigational Uses

Although not FDA-approved for other conditions, vortioxetine has been studied for:

  • Generalized Anxiety Disorder (GAD): Phase III trials yielded conflicting results. A 2016 review found no benefit at 2.5–10 mg/day, while a 2018 meta-analysis suggested potential efficacy at 15–20 mg/day [1] [9].
  • Cognitive Dysfunction in MDD: Vortioxetine uniquely improves cognitive symptoms independent of mood effects. The Digit Symbol Substitution Test (DSST) showed significant enhancement in executive function and processing speed, attributed to increased hippocampal acetylcholine and glutamate release via 5-HT₃ receptor antagonism [3] [9].
  • Treatment-Resistant Depression: As an adjunct to SSRIs, vortioxetine showed promise in small studies by countering SSRI-induced sexual dysfunction through 5-HT₃ blockade [1] [9].

Properties

CAS Number

960203-27-4

Product Name

Vortioxetine hydrobromide

IUPAC Name

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide

Molecular Formula

C18H23BrN2S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H

InChI Key

VNGRUFUIHGGOOM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br

Solubility

Soluble in DMSO.

Synonyms

LuAA21004; LuAA 21004; LuAA-21004; Lu-AA21004; Lu AA21004; LuAA21004; AA21004; AA-21004; AA 21004; Vortioxetine, Vortioxetine Hydrobromide, Brintellix

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.